Cas no 2680587-22-6 (2-2-oxo-3-(2,2,2-trifluoroacetamido)pyrrolidin-1-yl-2-phenylacetic acid)

2-2-oxo-3-(2,2,2-trifluoroacetamido)pyrrolidin-1-yl-2-phenylacetic acid is a specialized pyrrolidine-based compound featuring a trifluoroacetamido substituent and a phenylacetic acid moiety. Its unique structure makes it valuable in pharmaceutical and synthetic chemistry applications, particularly as an intermediate in the development of bioactive molecules. The trifluoroacetamido group enhances metabolic stability and binding affinity, while the phenylacetic acid component contributes to its reactivity in coupling reactions. This compound is particularly useful in peptidomimetic and heterocyclic synthesis, where its structural features enable precise modifications for target-oriented drug design. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes.
2-2-oxo-3-(2,2,2-trifluoroacetamido)pyrrolidin-1-yl-2-phenylacetic acid structure
2680587-22-6 structure
Product Name:2-2-oxo-3-(2,2,2-trifluoroacetamido)pyrrolidin-1-yl-2-phenylacetic acid
CAS No:2680587-22-6
MF:C14H13F3N2O4
MW:330.259234189987
CID:5621402
PubChem ID:165920745
Update Time:2025-06-09

2-2-oxo-3-(2,2,2-trifluoroacetamido)pyrrolidin-1-yl-2-phenylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2680587-22-6
    • 2-[2-oxo-3-(2,2,2-trifluoroacetamido)pyrrolidin-1-yl]-2-phenylacetic acid
    • EN300-28295576
    • 2-2-oxo-3-(2,2,2-trifluoroacetamido)pyrrolidin-1-yl-2-phenylacetic acid
    • Inchi: 1S/C14H13F3N2O4/c15-14(16,17)13(23)18-9-6-7-19(11(9)20)10(12(21)22)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,18,23)(H,21,22)
    • InChI Key: PJXVSNIZQLTNIW-UHFFFAOYSA-N
    • SMILES: FC(C(NC1C(N(C(C(=O)O)C2C=CC=CC=2)CC1)=O)=O)(F)F

Computed Properties

  • Exact Mass: 330.08274139g/mol
  • Monoisotopic Mass: 330.08274139g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 489
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 86.7Ų

2-2-oxo-3-(2,2,2-trifluoroacetamido)pyrrolidin-1-yl-2-phenylacetic acid Pricemore >>

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Additional information on 2-2-oxo-3-(2,2,2-trifluoroacetamido)pyrrolidin-1-yl-2-phenylacetic acid

Introduction to 2-2-oxo-3-(2,2,2-trifluoroacetamido)pyrrolidin-1-yl-2-phenylacetic acid (CAS No. 2680587-22-6)

2-2-oxo-3-(2,2,2-trifluoroacetamido)pyrrolidin-1-yl-2-phenylacetic acid, identified by its CAS number 2680587-22-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse pharmacological properties and applications in drug development. The presence of a trifluoroacetamide moiety and a phenylacetic acid backbone enhances its molecular complexity, making it a promising candidate for further investigation in medicinal chemistry.

The chemical structure of 2-2-oxo-3-(2,2,2-trifluoroacetamido)pyrrolidin-1-yl-2-phenylacetic acid consists of a pyrrolidine ring substituted with an amide group linked to a trifluoroacetamide moiety at the C3 position. The phenylacetic acid component at the C1 position introduces additional functional groups that contribute to the compound's solubility and reactivity. This structural arrangement not only imparts unique electronic and steric properties but also opens up possibilities for selective interactions with biological targets.

In recent years, there has been growing interest in the development of novel molecules that can modulate biological pathways associated with inflammation, cancer, and metabolic disorders. The trifluoroacetamide group in CAS No. 2680587-22-6 is particularly noteworthy because it can enhance metabolic stability and bioavailability, which are critical factors in drug design. Additionally, the phenylacetic acid moiety is known to have anti-inflammatory and analgesic properties, making this compound a potential lead for therapeutic intervention.

One of the most compelling aspects of 2-2-oxo-3-(2,2,2-trifluoroacetamido)pyrrolidin-1-yl-2-phenylacetic acid is its potential role in modulating enzyme activity. Studies have shown that pyrrolidine derivatives can interact with various enzymes by binding to their active sites or allosteric regions. The combination of the trifluoroacetamide and phenylacetic acid groups may provide a scaffold that can selectively inhibit or activate enzymes involved in key biological processes. For instance, research has indicated that similar compounds can exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins and play a crucial role in inflammation.

Furthermore, the structural features of this compound make it an attractive candidate for further derivatization. By modifying specific functional groups, chemists can explore new analogs with enhanced potency, selectivity, and pharmacokinetic profiles. The trifluoroacetamide moiety, in particular, offers opportunities for tuning both hydrophobicity and hydrogen bonding capabilities, which are essential for optimizing drug-receptor interactions.

The synthesis of CAS No. 2680587-22-6 involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the trifluoroacetamide group often necessitates the use of specialized reagents and catalysts to achieve optimal results. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the pyrrolidine core efficiently. These methods not only improve synthetic efficiency but also minimize unwanted byproducts.

In terms of biological evaluation, preliminary studies on CAS No. 2680587-22-6 have shown promising results in cell-based assays. The compound has demonstrated the ability to interact with target proteins without significant off-target effects, suggesting its potential as a lead molecule for drug development. However, further research is needed to fully elucidate its mechanism of action and assess its safety profile in preclinical models.

The integration of computational chemistry tools has also played a significant role in understanding the behavior of CAS No. 2680587-22-6 at both molecular and cellular levels. Molecular docking simulations have been used to predict binding affinities and identify key interaction points between the compound and its target proteins. These computational approaches complement experimental data by providing insights into binding modes and energetics.

Given the increasing demand for innovative therapeutic agents, compounds like CAS No. 2680587-22-6 hold considerable promise for addressing unmet medical needs. The unique combination of structural features makes it a versatile tool for exploring new pharmacological pathways. As research continues to uncover the full potential of this molecule, it is likely that we will see further development efforts aimed at optimizing its properties for clinical applications.

The future direction of research on CAS No. 2680587-22-6 may include exploring its efficacy in animal models of disease as well as investigating its potential synergistic effects when combined with other therapeutic agents. Additionally, green chemistry principles may be applied to refine synthetic routes, making production more sustainable and environmentally friendly.

In conclusion,CAS No 2680587 -22 -6, corresponding to -oxo -3-( -trifluoroacetamido )pyrrolidin -1 -y l - phenyl acetic acid, represents an exciting opportunity in pharmaceutical research due to its innovative structure and potential biological activities . With continued investigation , this compound could emerge as a valuable asset i n developing novel treatments f or various diseases . p>

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